molecular formula C5H3BrN4 B13921275 4-Bromotriazolo[1,5-C]pyrimidine

4-Bromotriazolo[1,5-C]pyrimidine

Cat. No.: B13921275
M. Wt: 199.01 g/mol
InChI Key: XCHSPELLMJSHPI-UHFFFAOYSA-N
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Description

4-Bromotriazolo[1,5-C]pyrimidine is a heterocyclic compound featuring a triazolo-pyrimidine core substituted with a bromine atom at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions of substituted pyrimidine precursors, with bromine introduced via electrophilic substitution or palladium-catalyzed coupling . The bromine atom enhances reactivity in cross-coupling reactions, enabling further functionalization for drug discovery or ligand design.

Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

4-bromotriazolo[1,5-c]pyrimidine

InChI

InChI=1S/C5H3BrN4/c6-4-1-7-3-10-5(4)2-8-9-10/h1-3H

InChI Key

XCHSPELLMJSHPI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=CN2N=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromotriazolo[1,5-C]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1H-1,2,3-triazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 4-Bromotriazolo[1,5-C]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromotriazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidines, which can have different functional groups attached to the triazole or pyrimidine rings.

Scientific Research Applications

4-Bromotriazolo[1,5-C]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromotriazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of key substrates involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to interact with different enzymes and receptors makes it a versatile tool in drug discovery.

Comparison with Similar Compounds

Comparison with Similar Triazolopyrimidine Derivatives

Structural and Spectral Differences

Triazolopyrimidine isomers, such as [1,2,4]triazolo[1,5-c]pyrimidine and [1,2,4]triazolo[4,3-c]pyrimidine, exhibit distinct spectral and physical properties. For example:

  • NMR Shifts : The C3-H and C5-H protons in [1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compound 9 ) appear more downfield (δ ≈ 8.8–9.2 ppm) compared to the C2-H and C5-H protons in [1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compound 8 , δ ≈ 8.1–8.5 ppm) .
  • Melting Points : [1,2,4]Triazolo[4,3-c]pyrimidines (e.g., 7 , 9 ) generally have higher melting points (>250°C) than their [1,5-c] isomers (6 , 8 ), which melt below 230°C .
Table 1: Spectral and Physical Properties of Selected Triazolopyrimidines
Compound Structure Type C-H Proton Shifts (δ, ppm) Melting Point (°C)
6 [1,2,4]Triazolo[1,5-c] 8.1–8.3 (C2-H, C5-H) 220–225
7 [1,2,4]Triazolo[4,3-c] 8.9–9.1 (C3-H, C5-H) 255–260
8 [1,2,4]Triazolo[1,5-c] 8.2–8.5 (C2-H, C5-H) 225–230
9 [1,2,4]Triazolo[4,3-c] 8.8–9.2 (C3-H, C5-H) 260–265

Reactivity and Isomerization

The position of the triazole ring significantly impacts reactivity:

  • Acid-Catalyzed Isomerization: [1,2,4]Triazolo[4,3-c]pyrimidines (e.g., 9) isomerize to [1,5-c] derivatives (e.g., 8) under acidic conditions (e.g., formic acid in ethanol) . This suggests greater thermodynamic stability of the [1,5-c] configuration.
  • Electrophilic Substitution : Bromination at the 4-position in [1,5-c] derivatives is more facile due to electron-deficient regions stabilized by the triazole ring .

Comparison with Pyrazolotriazolopyrimidines

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., 10 , 11 ) incorporate a pyrazole ring, altering electronic and steric profiles:

  • Synthetic Routes : These compounds are synthesized via Dimroth rearrangements under acidic conditions, whereas 4-Bromotriazolo[1,5-C]pyrimidine is typically prepared via direct bromination .
  • Biological Selectivity: Pyrazolotriazolopyrimidines exhibit dual activity at A2A and A3 adenosine receptors, whereas brominated [1,5-c] derivatives are more selective for A2A .

Key Research Findings

Spectral Differentiation : NMR and melting point data reliably distinguish [1,5-c] and [4,3-c] isomers, aiding in structural elucidation .

Reactivity Hierarchy: Brominated [1,5-c] derivatives are more reactive in cross-coupling reactions than their non-brominated or [4,3-c] counterparts .

Therapeutic Potential: Bromine substitution enhances pharmacokinetic properties, making 4-Bromotriazolo[1,5-C]pyrimidine a promising scaffold for A2A-targeted therapies .

Biological Activity

4-Bromotriazolo[1,5-C]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, as well as possessing antibacterial and antiviral properties. This article provides an overview of the biological activities associated with 4-bromotriazolo[1,5-C]pyrimidine, supported by case studies and research findings.

Research indicates that 4-bromotriazolo[1,5-C]pyrimidine derivatives exhibit anticancer properties through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a derivative demonstrated an IC50 value of 3.91 μM against MCF-7 cells, indicating potent cytotoxicity .
  • Targeting Signaling Pathways : The compound has been reported to affect key signaling pathways involved in cancer progression, such as the ERK signaling pathway. Inhibition of this pathway leads to decreased phosphorylation levels of ERK1/2 and other related proteins, resulting in reduced cell survival .

Case Studies

A notable study evaluated the antiproliferative effects of several triazolo[1,5-C]pyrimidine derivatives on various cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (μM)Mechanism of Action
4-Bromotriazolo[1,5-C]pyrimidineMCF-73.91Induces apoptosis
Compound XHCT-1160.53Tubulin polymerization inhibition
Compound YA5496.05Cell cycle arrest

Antibacterial Activity

4-Bromotriazolo[1,5-C]pyrimidine also exhibits antibacterial properties. Its derivatives have been tested against various bacterial strains with promising results:

  • In vitro Studies : Several derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, one derivative displayed minimum inhibitory concentration (MIC) values ranging from 8 to 32 μg/mL against Staphylococcus aureus and Escherichia coli .

The antibacterial activity is believed to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Antiviral Activity

Emerging research suggests that triazolo[1,5-C]pyrimidine derivatives may also possess antiviral properties:

  • Inhibition of Viral Replication : Certain derivatives have shown efficacy in inhibiting viral replication in vitro, particularly against influenza viruses. The mechanism involves interference with viral polymerase activity .

Research Findings

A study investigating the antiviral potential of triazolo[1,5-C]pyrimidines found that specific compounds could inhibit viral replication by binding to the viral polymerase complex . This highlights their potential as therapeutic agents in treating viral infections.

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